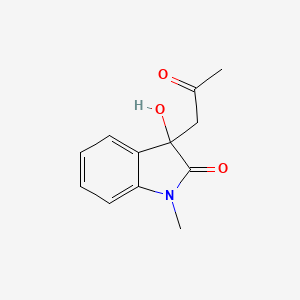

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

説明

Synthesis Analysis

A paper titled "Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol…" discusses a highly efficient Lewis acid-catalytic system for enantioselective Aldol reaction of isatin derivatives with ketones. This catalytic system also proved to be highly enantioselective for the one pot three-component Domino Knoevenagel Michael cyclization reaction of substituted isatin with malononitrile and ethylacetoacetate . The chiral ligand in combination with Cu (OAc) 2 ·H 2 O employed as a new Lewis acid catalyst, furnished 3-substituted-3-hydroxyindolin-2-ones derivatives in good to excellent yields (81–99%) with high enantioselectivities (up to 96% ee) .Chemical Reactions Analysis

The same paper also discusses the chemical reactions involved in the synthesis of the compound. The reactions involve a combination of Aldol reaction and Domino Knoevenagel Michael cyclization .科学的研究の応用

Hepatic Protection and Antioxidant Activity

3-Hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its derivatives, such as Indole-3-Carbinol (I3C) and its polymerized form 3,3'-Diindolylmethane (DIM), have shown significant roles in hepatic protection. These compounds exhibit pleiotropic protective effects on chronic liver injuries, including viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. Their protective mechanisms involve regulation of transcriptional factors, signaling pathways, alleviation of oxidative stress, and inhibition of DNA synthesis. Additionally, these indoles modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, contributing to liver protection. Furthermore, their immunomodulatory functions aid in improving non-alcoholic steatohepatitis and functioning as inhibitors of pro-inflammatory cytokines and chemokines to reduce microbial-induced liver injuries (Si-Qi Wang et al., 2016).

Radical Scavenging and Cell Protection

Chromones and their derivatives, including this compound, are known for their significant physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are attributed to their antioxidant properties, which involve neutralizing active oxygen and interrupting free radical processes that can delay or inhibit cell impairment, leading to various diseases. The presence of a double bond, a carbonyl group in the chromone structure, and specific hydroxy groups are crucial for their radical scavenging activity (Preeti Yadav et al., 2014).

特性

IUPAC Name |

3-hydroxy-1-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)7-12(16)9-5-3-4-6-10(9)13(2)11(12)15/h3-6,16H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVUSUJIDHHQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391881 | |

| Record name | 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76325-64-9 | |

| Record name | 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)

![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)